Cas no 118948-26-8 (cis-Decahydro-quinoxaline)

cis-Decahydro-quinoxaline 化学的及び物理的性質
名前と識別子
-
- cis-Decahydro-quinoxaline
- cis-decahydroquinoxaline
- (4aR,8aS)-decahydroquinoxaline
- Rel-(4aR,8aS)-decahydroquinoxaline
- SB31605
- (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
-
- MDL: MFCD19217200
- インチ: 1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+
- InChIKey: MDEXMBGPIZUUBI-OCAPTIKFSA-N
- ほほえんだ: N1CCN[C@H]2CCCC[C@@H]12
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 99.8
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 24.1
cis-Decahydro-quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-500mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 500mg |
¥12224.03 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005733-100mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 95% | 100mg |
$455 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-50mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 50mg |
1221.18CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-100mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 100mg |
1594.32CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-100mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 100mg |
¥6977.66 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-5g |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 5g |
¥69934.03 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005733-50mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005733-100mg |
cis-Decahydro-quinoxaline |
118948-26-8 | 95% | 100mg |
$455 | 2025-02-19 | |
eNovation Chemicals LLC | Y1005733-5g |
cis-Decahydro-quinoxaline |
118948-26-8 | 95% | 5g |
$6585 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-1g |
cis-Decahydro-quinoxaline |
118948-26-8 | 98% | 1g |
¥17470.39 | 2025-01-21 |
cis-Decahydro-quinoxaline 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
cis-Decahydro-quinoxalineに関する追加情報
Introduction to cis-Decahydro-quinoxaline (CAS No: 118948-26-8)
cis-Decahydro-quinoxaline, identified by the Chemical Abstracts Service Number (CAS No) 118948-26-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The cis-decahydro configuration of the molecule suggests a specific three-dimensional structure, which is crucial in determining its chemical properties and biological interactions.
The quinoxaline core is a fused bicyclic system consisting of a benzene ring and a pyrazine ring, connected by two carbon atoms. The presence of the cis-decahydro prefix indicates that the molecule contains a ten-membered ring that adopts a cis configuration, which can influence its reactivity, solubility, and binding affinity to biological targets. This structural feature makes cis-Decahydro-quinoxaline a promising scaffold for designing novel pharmacological agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. cis-Decahydro-quinoxaline has been investigated for its potential role as an inhibitor of enzymes like kinases and phosphodiesterases, which are critical in cellular signaling pathways. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against several kinases, making them attractive candidates for further development.
One of the most compelling aspects of cis-Decahydro-quinoxaline is its structural versatility. Medicinal chemists have leveraged this scaffold to design analogs with enhanced potency and selectivity. For instance, modifications to the quinoxaline core, such as introduction of substituents at specific positions, can significantly alter the pharmacokinetic properties of the molecule. These modifications are often guided by computational modeling and high-throughput screening techniques to identify optimal leads for drug development.
Recent advances in synthetic chemistry have enabled the efficient preparation of complex derivatives of cis-Decahydro-quinoxaline. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the desired stereochemistry with high precision. This has opened up new avenues for exploring the biological activity of this compound class.
The pharmacological profile of cis-Decahydro-quinoxaline has been studied in various preclinical models. Initial experiments have demonstrated its ability to modulate key signaling pathways involved in disease progression. For example, studies suggest that certain derivatives of this compound can inhibit the activity of tyrosine kinases, which are overactive in many cancer types. Additionally, there is evidence indicating that these derivatives may have anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes.
Another area of interest is the potential application of cis-Decahydro-quinoxaline in treating neurological disorders. Research has shown that quinoxaline derivatives can interact with neurotransmitter receptors, suggesting their utility in managing conditions such as depression and anxiety. The unique structural features of cis-Decahydro-quinoxaline, particularly its ability to cross the blood-brain barrier, make it an attractive candidate for further investigation in this field.
The synthesis and characterization of cis-Decahydro-quinoxaline derivatives have also contributed to our understanding of structure-activity relationships (SAR) in quinoxaline-based compounds. By systematically varying substituents on the quinoxaline core, researchers have gained insights into how different functional groups influence biological activity. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion, cis-Decahydro-quinoxaline (CAS No: 118948-26-8) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further research. As synthetic methods continue to evolve and our understanding of drug design principles advances, compounds derived from this scaffold are likely to play an important role in addressing unmet medical needs.
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